1,2-Dimethoxyethane

Catalog No.
S3317054
CAS No.
24991-55-7
M.F
C4H10O2
CH3OCH2CH2OCH3
C4H10O2
M. Wt
90.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethoxyethane

CAS Number

24991-55-7

Product Name

1,2-Dimethoxyethane

IUPAC Name

1,2-dimethoxyethane

Molecular Formula

C4H10O2
CH3OCH2CH2OCH3
C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3

InChI Key

XTHFKEDIFFGKHM-UHFFFAOYSA-N

SMILES

COCCOC

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
1000000 mg/L (at 20 °C)
11.10 M
MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS
SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE
water solubility = 1.00X10+6 mg/l @ 25 °C
Solubility in water: miscible

Synonyms

1,2-dimethoxyethane, 1,2-dimethoxyethane, conjugate monoacid, dimethoxyethane, ethylene glycol dimethyl ether

Canonical SMILES

COCCOC

,2-Dimethoxyethane in Organic Synthesis

1,2-Dimethoxyethane (DME) is a valuable solvent in organic synthesis due to several key properties. It is a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no acidic hydrogens. This makes it a good solvent for a wide range of organic reactions, particularly those involving organometallic reagents [].

DME is also known for its high boiling point (85 °C) compared to common ether solvents like diethyl ether (34.6 °C) []. This allows reactions to be conducted at higher temperatures without significant solvent loss. Additionally, DME is miscible with water, which can be useful for workup procedures [].

Here are some specific applications of DME in organic synthesis:

  • Grignard Reactions: DME is a popular solvent for Grignard reactions, which form carbon-carbon bonds between organic molecules and magnesium. The high boiling point and polarity of DME help to stabilize the Grignard reagent [].
  • Suzuki-Miyaura Couplings: DME is a suitable solvent for Suzuki-Miyaura couplings, a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. DME's ability to solvate a variety of organic substrates makes it a versatile choice for these reactions [].
  • Stille Couplings: Similar to Suzuki-Miyaura couplings, DME can be used as a solvent for Stille couplings, another type of cross-coupling reaction that utilizes organotin reagents [].

,2-Dimethoxyethane in Battery Research

DME is being explored as a potential solvent for electrolytes in lithium-ion batteries. Lithium-ion batteries are the dominant rechargeable battery technology and improving their performance is a key area of research. DME's high boiling point and ability to dissolve lithium salts make it a candidate for use in next-generation batteries [, ].

However, safety concerns regarding flammability and potential decomposition need to be addressed before widespread adoption in commercial batteries [].

Physical Description

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34°F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

WATER-WHITE LIQUID
COLORLESS LIQUID

XLogP3

-0.2

Boiling Point

185 °F at 760 mm Hg (NTP, 1992)
85 °C
85.0 °C
82-83 °C @ 760 MM HG
82-83 °C

Flash Point

32 °F (NTP, 1992)
29 °F(-2 °C) (CLOSED CUP)
-2 °C c.c.

Vapor Density

3.1 (NTP, 1992) (Relative to Air)
3.1 (AIR= 1)
Relative vapor density (air = 1): 3.1

Density

0.868 at 68 °F (USCG, 1999)
0.86285 @ 20 °C/4 °C
Relative density (water = 1): 0.86

LogP

-0.21
-0.21 (LogP)
Log Kow = -0.21
-0.21

Odor

SHARP ETHEREAL ODOR
Mild odo

Melting Point

-72 °F (NTP, 1992)
-58 °C
-58.0 °C
-58 °C; ALSO REPORTED AS -71 °C

UNII

GXS24JF5IW

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

40 mm Hg at 51.3 °F ; 60 mm Hg at 67.5° F (NTP, 1992)
48.00 mmHg
48 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 6.4

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

110-71-4
24991-55-7

Wikipedia

Dimethoxyethane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

...FROM ETHYLENE GLYCOL MONOMETHYL ETHER, METHYL SULFATE AND METALLIC SODIUM; FROM CHLOROMETHYL METHYL ETHER IN THE PRESENCE OF SODIUM BY WURTZ REACTIONS.
...FROM ETHYLENE GLYCOL MONOMETHYL ETHER, METHYL CHLORIDE AND SODIUM.
Ethylene glycol monomethyl ether + dimethyl sulphate (ether formation)

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Ethane, 1,2-dimethoxy-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-methoxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
USED IN DDVP & DTOP PESTICIDE MIXT TO INCR STABILITY IN HIGHLY CONCN FORM UNDER LOW TEMP

Dates

Modify: 2023-08-19

Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald-Hartwig Amination

Janos Balogh, Antsar Rih Hlil, Ibrahim El-Zoghbi, Muhammad Ghufran Rafique, Dalila Chouikhi, Mohammed Al-Hashimi, Hassan S Bazzi
PMID: 28627077   DOI: 10.1002/marc.201700214

Abstract

This paper reports the efficient synthesis of the first class of polyisobutylene(PIB)-supported palladium-PEPPSI precatalyst (PEPPSI = pyridine-enhanced precatalyst preparation, stabilization, and initiation). The new complexes are employed in Buchwald-Hartwig amination of aryl chlorides and are found to be reasonably active in the titled cross-coupling reaction. The supported catalysts are tested in polar (1,4-dioxane and 1,2-dimethoxyethane) as well as in aliphatic reaction media (toluene and n-heptane) and display superior activity in the highly lipophilic solvent (n-heptane). The catalytic efficacy of PIB-Pd-PEPPSI precatalyst is measured to be comparable to its nonsupported analog. Pd-leaching is determined by inductively coupled plasma mass spectrometry (ICP-MS) after a simple liquid/liquid extraction and is found to be 2 ppb in the product phase, translating into a recovery of ≈99.8% of the palladium.


Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles

Yoshihide Usami, Aoi Kohno, Hiroki Yoneyama, Shinya Harusawa
PMID: 29509713   DOI: 10.3390/molecules23030592

Abstract

Synthesis of novel pyrazole-fused heterocycles, i.e., dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles (6 or 7) from 4-allyloxy-1H-pyrazoles (1) via combination of Claisen rearrangement and ring-closing metathesis (RCM) has been achieved. A suitable catalyst for the RCM of 5-allyl-4-allyloxy-1H-pyrazoles (4) was proved to be the Grubbs second generation catalyst (Grubbs
) to give the predicted RCM product at room temperature in three hours. The same reactions of the regioisomer, 3-allyl-4-allyloxy-1H-pyrazoles (5), also proceeded to give the corresponding RCM products. On the other hand, microwave aided RCM at 140 °C on both of 4 and 5 afforded mixtures of isomeric products with double bond rearrangement from normal RCM products in spite of remarkable reduction of the reaction time to 10 min.


Reactive Precipitation of Anhydrous Alkali Sulfide Nanocrystals with Concomitant Abatement of Hydrogen Sulfide and Cogeneration of Hydrogen

Xuemin Li, Yangzhi Zhao, Alice Brennan, Miranda McCeig, Colin A Wolden, Yongan Yang
PMID: 28510305   DOI: 10.1002/cssc.201700532

Abstract

Anhydrous alkali sulfide (M
S, M=Li or Na) nanocrystals (NCs) are important materials central to the development of next generation cathodes and solid-state electrolytes for advanced batteries, but not commercially available at present. This work reports an innovative method to directly synthesize M
S NCs through alcohol-mediated reactions between alkali metals and hydrogen sulfide (H
S). In the first step, the alkali metal is complexed with alcohol in solution, forming metal alkoxide (ROM) and releasing hydrogen (H
). Next, H
S is bubbled through the ROM solution, where both chemicals are completely consumed to produce phase-pure M
S NC precipitates and regenerate alcohol that can be recycled. The M
S NCs morphology may be tuned through the choice of the alcohol and solvent. Both synthetic steps are thermodynamically favorable (ΔG
<-100 kJ mol
), proceeding rapidly to completion at ambient temperature with almost 100 % atom efficiency. The net result, H
S+2 m→M
S+H
, makes good use of a hazardous chemical (H
S) and delivers two value-added products that naturally phase separate for easy recovery. This scalable approach provides an energy-efficient and environmentally benign solution to the production of nanostructured materials required in emerging battery technologies.


An Electrolyte for Reversible Cycling of Sodium Metal and Intercalation Compounds

Lukas Schafzahl, Ilie Hanzu, Martin Wilkening, Stefan A Freunberger
PMID: 27860417   DOI: 10.1002/cssc.201601222

Abstract

Na battery chemistries show poor passivation behavior of low voltage Na storage compounds and Na metal with organic carbonate-based electrolytes adopted from Li-ion batteries. Therefore, a suitable electrolyte remains a major challenge for establishing Na batteries. Here we report highly concentrated sodium bis(fluorosulfonyl)imide (NaFSI) in dimethoxyethane (DME) electrolytes and investigate them for Na metal and hard carbon anodes and intercalation cathodes. For a DME/NaFSI ratio of 2, a stable passivation of anode materials was found owing to the formation of a stable solid electrolyte interface, which was characterized spectroscopically. This permitted non-dentritic Na metal cycling with approximately 98 % coulombic efficiency as shown for up to 300 cycles. The NaFSI/DME electrolyte may enable Na-metal anodes and allows for more reliable assessment of electrode materials in Na-ion half-cells, as is demonstrated by comparing half-cell cycling of hard carbon anodes and Na
V
(PO
)
cathodes with a widely used carbonate and the NaFSI/DME electrolyte.


Direct Conversion of Mono- and Polysaccharides into 5-Hydroxymethylfurfural Using Ionic-Liquid Mixtures

Sviatlana Siankevich, Zhaofu Fei, Rosario Scopelliti, Philip G Jessop, Jiaguang Zhang, Ning Yan, Paul J Dyson
PMID: 27345462   DOI: 10.1002/cssc.201600313

Abstract

Platform chemicals are usually derived from petrochemical feedstocks. A sustainable alternative commences with lignocellulosic biomass, a renewable feedstock, but one that is highly challenging to process. Ionic liquids (ILs) are able to solubilize biomass and, in the presence of catalysts, convert the biomass into useful platform chemicals. Herein, we demonstrate that mixtures of ILs are powerful systems for the selective catalytic transformation of cellulose into 5-hydroxymethylfurfural (HMF). Combining ILs with continuous HMF extraction into methyl-isobutyl ketone or 1,2-dimethoxyethane, which form a biphase with the IL mixture, allows the online separation of HMF in high yield. This one-step process is operated under relatively mild conditions and represents a significant step forward towards sustainable HMF production.


IBX-mediated synthesis of indazolone via oxidative N-N bond formation and unexpected formation of quinazolin-4-one: in situ generation of formaldehyde from dimethoxyethane

Sang Won Park, Hoon Choi, Jung-Hun Lee, Yeon-Ju Lee, Jin-Mo Ku, Sang Yeul Lee, Tae-Gyu Nam
PMID: 26780246   DOI: 10.1007/s12272-016-0706-z

Abstract

Synthesis of indazolone derivatives, which exhibit diverse biological and pharmaceutical activities, were achieved by hypervalent λ(5) iodine reagents, such as iodoxybenzoic acid (IBX),-mediated oxidative N-N bond forming cyclization. In this study, the equivalence of IBX was optimized to promote the formation of N-N bond by oxidatively generated acylnitrenium ion. Dimethoxyethane and dichloroethane were discovered as alternative solvents and the reaction could be conducted in more concentrated condition. Some unprecedented substrates successfully afforded the corresponding indazolone in new condition discovered in this study. When the reactions were conducted in DME solvent, substrates with no electron-rich phenyl substituted amides afforded the unanticipated quinazolin-4-ones in moderate yields, which were not formed in DCE solvent. The formation of quinazolin-4-ones was attributed to the in situ generation of formaldehyde from DME. Therefore, the reaction might undergo different pathway in DME when the substrate aryl amides have phenyl rings without electron donating substituents.


Why is poly(oxyethylene) soluble in water? Evidence from the thermodynamic profile of the conformational equilibria of 1,2-dimethoxyethane and dimethoxymethane revealed by Raman spectroscopy

Ryoichi Wada, Kazushi Fujimoto, Minoru Kato
PMID: 25265325   DOI: 10.1021/jp5048997

Abstract

The origin of high solubility of poly(oxyethylene) in water has been an open question. Although it is thought that the high solubility of poly(oxyethylene) arises from an increase of the trans-gauche-trans (tgt) conformer in water, the relationship between the increase of the tgt conformer and the solubility is unclear. In this study, we have investigated the conformational equilibria of 1,2-dimethoxyethane, which is a model molecule for poly(oxyethylene), by using Raman spectroscopy, and determined the change in the population and the free energy of each conformer with the aid of density functional theory calculations. The free energy of transfer of the tgt conformer from the pure liquid to the water phase is -6.1 ± 0.2 kJ mol(-1). Furthermore, the fraction of the tgt conformer increases from 0.37 to 0.78. Thus, the net contribution of the tgt conformer is -4.8 ± 0.2 kJ mol(-1), which is 79% of the total free energy of transfer (-6.07 kJ mol(-1)). This demonstrates that the high solubility of 1,2-dimethoxyethane originates from the lowest free energy and the highest fraction of the tgt conformer in water. We also successfully explain the thermodynamic mechanism of the low solubility of dimethoxymethane, which is the model molecule for poly(oxymethylene).


Glymes as new solvents for lipase activation and biodiesel preparation

Shaokun Tang, Cecil L Jones, Hua Zhao
PMID: 23298774   DOI: 10.1016/j.biortech.2012.12.026

Abstract

Glymes (i.e. glycol diethers) were explored as alternative benign solvents for enzymatic reactions, specifically the lipase-catalyzed transesterification. Long-chain glymes were found highly compatible with immobilized Candida antarctica lipase B (iCALB), leading to higher enzyme activities and stabilities than t-butanol and ionic liquids (e.g. the rate of transesterification in diethylene glycol dibutyl ether (G2-Bu) was 77% higher than that in t-butanol). Furthermore, soybean oil was found fully miscible with glymes, which enabled a homogeneous reaction mixture for the enzymatic preparation of biodiesel. In the presence of glymes, CALB showed a very high tolerance to high methanol concentrations (up to 60-70% v/v), and nearly stoichiometric triglyceride conversions could be obtained under mild reaction conditions. A laboratory scale-up achieved a high conversion of soybean oil (95.5%). This study suggests that glymes can be environmentally friendly and inexpensive solvents for lipase-catalyzed reactions, such as the enzymatic preparation of biodiesel.


Stereochemical consequences of oxygen atom transfer and electron transfer in imido/oxido molybdenum(IV, V, VI) complexes with two unsymmetric bidentate ligands

Kristina Hüttinger, Christoph Förster, Timo Bund, Dariush Hinderberger, Katja Heinze
PMID: 22432605   DOI: 10.1021/ic202588u

Abstract

Two equivalents of the unsymmetrical Schiff base ligand (L(tBu))(-) (4-tert-butyl phenyl(pyrrolato-2-ylmethylene)amine) and MoCl(2)(NtBu)O(dme) (dme = 1,2-dimethoxyethane) gave a single stereoisomer of a mixed imido/oxido Mo(VI) complex 2(tBu). The stereochemistry of 2(tBu) was elucidated using X-ray diffraction, NMR spectroscopy, and DFT calculations. The complex is active in an oxygen atom transfer (OAT) reaction to trimethyl phosphane. The putative intermediate five-coordinate Mo(IV) imido complex coordinates a PMe(3) ligand, giving the six-coordinate imido phosphane Mo(IV) complex 5(tBu). The stereochemistry of 5(tBu) is different from that of 2(tBu) as shown by NMR spectroscopy, DFT calculations, and X-ray diffraction. Single-electron oxidation of 5(tBu) with ferrocenium hexafluorophosphate gave the stable cationic imido phosphane Mo(V) complex [5(tBu)](+) as the PF(6)(-) salt. EPR spectra of [5(tBu)](PF(6)) confirmed the presence of PMe(3) in the coordination sphere. Single-crystal X-ray diffraction analysis of [5(tBu)](PF(6)) revealed that electron transfer occurred under retention of the stereochemical configuration. The rate of OAT, the outcome of the electron transfer reaction, and the stabilities of the imido complexes presented here differ dramatically from those of analogous oxido complexes.


Diffusion of 1,2-dimethoxyethane and 1,2-dimethoxypropane through phosphatidycholine bilayers: a molecular dynamics study

Susruta Samanta, Samira Hezaveh, Giuseppe Milano, Danilo Roccatano
PMID: 22409229   DOI: 10.1021/jp211564x

Abstract

In this paper, a theoretical study of 1,2-dimethoxyethane (DME) and 1,2-dimethoxypropane (DMP) at water/n-heptane and 1,2-dimyristoyl-sn-glycero-3-phospatidycholine (DMPC) lipid bilayer/water interfaces using the umbrella sampling method is reported. Recently proposed GROMOS96/OPLS compatible models for DME and DMP have been used for the simulation studies. The percolation free energy barrier of one DME and DMP molecule from water to n-heptane phase calculated using the umbrella sampling method turned out to be equal to ~18.5 kJ/mol and ~6 kJ/mol, respectively. In the case of the DMPC lipid bilayer, overall free energy barriers of ~20 kJ/mol and ∼12 kJ/mol were obtained for DME and DMP, respectively. The spontaneous diffusion of DME and DMP in the lipid bilayer has also been investigated using unconstrained molecular dynamics simulations at the water/DMPC interface and inside the lipid bilayer. As expected from the estimated percolation barriers, simulation results show that DME, contrary to DMP, spontaneously diffuse into the aqueous solution from the lipid interior. In addition, simulations with multiple DME or DMP molecules at the interface show spontaneous diffusion within 50 ns inside the DMPC layer only for DMP.


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